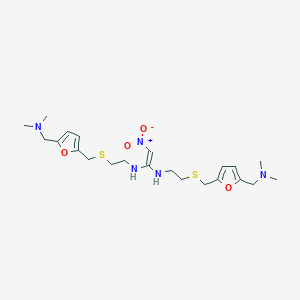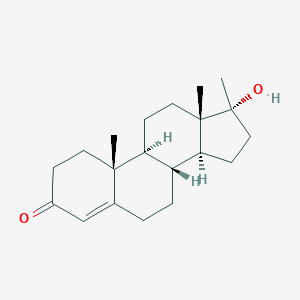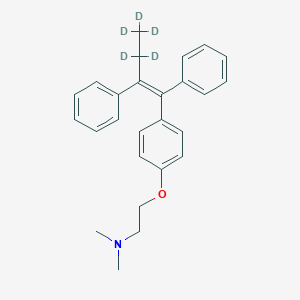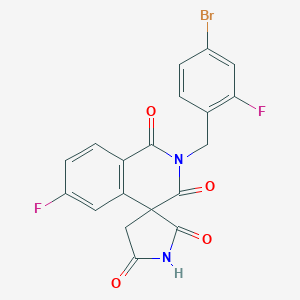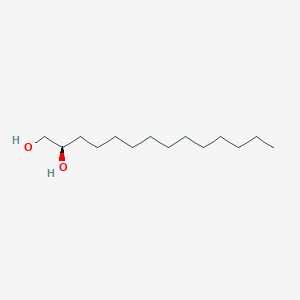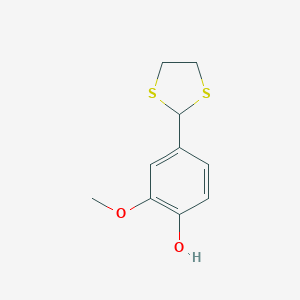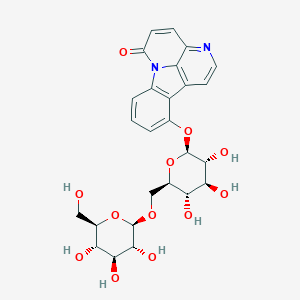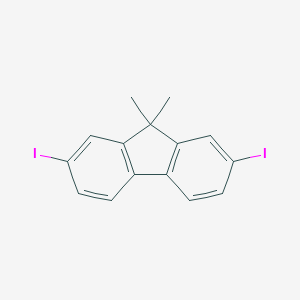
2,7-Diiodo-9,9-dimethyl-9H-fluorene
Vue d'ensemble
Description
2,7-Diiodo-9,9-dimethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a fluorene core with two iodine atoms at the 2 and 7 positions and two methyl groups at the 9 position. Fluorene derivatives are known for their luminescent properties and are of significant interest in the development of organic light-emitting diode (OLED) materials .
Synthesis Analysis
The synthesis of fluorene derivatives often involves multi-step reactions starting from fluorene or biphenyls as the core structure. For instance, 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, is synthesized through bromination, methylation, and a Grignard reaction, starting from fluorene . Another approach for synthesizing 9,9-disubstituted fluorenes involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters . Although the specific synthesis of 2,7-diiodo-9,9-dimethyl-9H-fluorene is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). For example, the structure of 2,7-dibromo-4-amino-9H-fluorene was confirmed using 1H NMR, 13C NMR, IR, and ESI-MS . These analytical techniques are crucial for verifying the substitution patterns and the overall molecular framework of the synthesized compounds.
Chemical Reactions Analysis
Fluorene derivatives undergo various chemical reactions, including bromination, nitration, and reduction, to introduce different functional groups into the fluorene core. For instance, 2,7-dibromo-9H-fluorene can be further nitrated and reduced to yield 2,7-dibromo-4-amino-9H-fluorene . These reactions are carefully optimized to achieve high yields and selectivity for the desired products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives, such as their optical properties, are of particular interest due to their potential applications in electronic devices. The optical properties are typically characterized by UV-Vis and fluorescence spectroscopy. For example, the maximum absorption (λmax) and emission (λem) wavelengths, as well as the optical band gap, are determined for 2,7-dibromo-4-amino-9H-fluorene . The π-extended conjugated compounds derived from fluorene exhibit fluorescence radiation emission, with the quantum yield increasing with the degree of conjugation .
Applications De Recherche Scientifique
-
Application in Synthesis of Polyfluorenes
- Scientific Field : Polymer Chemistry
- Summary of Application : 2,7-Diiodo-9,9-dimethyl-9H-fluorene is used as a precursor for the synthesis of polyfluorenes. Polyfluorenes are a class of conjugated polymers known for their interesting optical and electronic properties.
- Results or Outcomes : The result of this application is the creation of polyfluorenes, which have various optical and electronic properties. These properties make them useful in a variety of applications, including in the creation of organic semiconducting polymers .
-
Application in Organic Semiconducting Polymers
- Scientific Field : Materials Science
- Summary of Application : This compound is used as a precursor to a number of organic semiconducting polymers .
- Results or Outcomes : The result of this application is the creation of organic semiconducting polymers. These polymers have various electronic properties that make them useful in a variety of applications, including in organic photovoltaics (OPV) and organic light-emitting diode (OLED) devices .
Also, please be aware that while this compound is used in scientific research, it should be handled with care due to its potential hazards . Always follow appropriate safety procedures when working with this compound .
Also, please be aware that while this compound is used in scientific research, it should be handled with care due to its potential hazards . Always follow appropriate safety procedures when working with this compound .
Safety And Hazards
Propriétés
IUPAC Name |
2,7-diiodo-9,9-dimethylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOWFFGLGGCYSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514555 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
CAS RN |
144981-86-2 | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144981-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



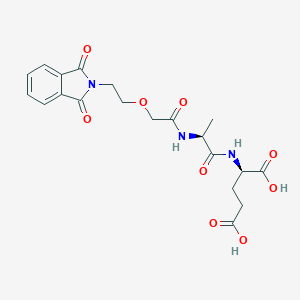
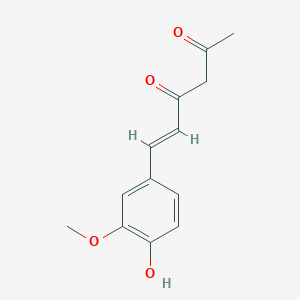
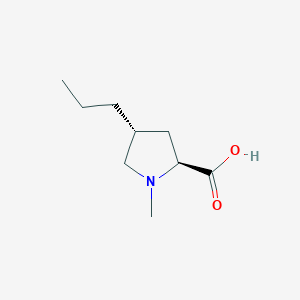
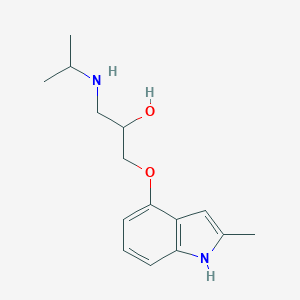
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
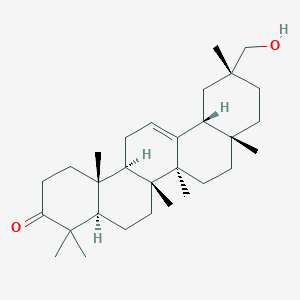
![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
